molecular formula C10H20N2O2 B11767604 N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide CAS No. 902836-87-7

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide

Cat. No.: B11767604
CAS No.: 902836-87-7
M. Wt: 200.28 g/mol
InChI Key: AGCOSVMPQXPZQC-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide is an organic compound with the molecular formula C10H20N2O2 It is a derivative of acetamide, featuring a piperidine ring substituted at the 4-position with an ethyl and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of N-ethyl-N-methylacetamide with 4-hydroxypiperidine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the acetamide moiety play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(piperidin-4-yloxy)acetamide
  • N-Ethyl-2-(piperidin-4-yloxy)acetamide
  • N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide

Uniqueness

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

902836-87-7

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-ethyl-N-methyl-2-piperidin-4-yloxyacetamide

InChI

InChI=1S/C10H20N2O2/c1-3-12(2)10(13)8-14-9-4-6-11-7-5-9/h9,11H,3-8H2,1-2H3

InChI Key

AGCOSVMPQXPZQC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)COC1CCNCC1

Origin of Product

United States

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